molecular formula C9H8N4O2 B1496730 4-Oxo-3,4-dihydroquinazoline-2-carbohydrazide CAS No. 34632-71-8

4-Oxo-3,4-dihydroquinazoline-2-carbohydrazide

Cat. No. B1496730
CAS RN: 34632-71-8
M. Wt: 204.19 g/mol
InChI Key: USFNPPAZHOLLBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Oxo-3,4-dihydroquinazoline-2-carbohydrazide” is a chemical compound with the molecular formula C9H8N4O2 . It is used in the synthesis of novel 4-oxo-N-(4-oxo-3-substituted-3,4-dihydroquinazolin-2-yl amino)-2-phenylquinazoline-3 (4H)-carboxamidines .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4-oxo-3,4-dihydroquinazoline-2-carbaldehyde with hydroxylamine hydrochloride (1.1 equiv) in the presence of K2CO3 (1 equiv), which gives (E)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime (8) in 58% yield . The starting material 4-oxo-2-phenylquinazoline-3 (4H)-carbthioimidates were prepared from anthranilic acid while the 3- (substituted)-2-hydrazino-quinazolin-4 (3H)-one was prepared from a range of 1° amines using multistep preparation .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H8N4O2/c10-13-9(15)7-11-6-4-2-1-3-5(6)8(14)12-7/h1-4H,10H2,(H,13,15)(H,11,12,14) . The molecular weight of the compound is 204.19 g/mol .


Chemical Reactions Analysis

The reaction of 4-oxo-3,4-dihydroquinazoline-2-carbaldehyde with hydroxylamine hydrochloride (1.1 equiv) in the presence of K2CO3 (1 equiv) gives (E)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime (8) in 58% yield .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 204.19 g/mol, a computed XLogP3-AA of -0.3, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, a rotatable bond count of 1, an exact mass of 204.06472551 g/mol, a monoisotopic mass of 204.06472551 g/mol, a topological polar surface area of 96.6 Ų, a heavy atom count of 15, and a formal charge of 0 .

Scientific Research Applications

Pharmacological Activity

Derivatives of 4-oxo-3,4-dihydroquinazoline, including 4-Oxo-3,4-dihydroquinazoline-2-carbohydrazide, are recognized for their wide spectrum of pharmacological activities. These derivatives have been explored for their potential as hypnotic, anticonvulsant, and antidepressant agents. For instance, specific derivatives have shown significant antidepressant properties comparable to the drug Imipramine and potent anticonvulsant properties akin to the classical anticonvulsant drug Depakine (Ovsjanykova et al., 2016).

Chemical Characterization

The compound (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime, a variant of 4-Oxo-3,4-dihydroquinazoline, has been synthesized and characterized, with its structure supported by single crystal x-ray diffractometry. This contributes to a better understanding of the molecular structure and potential applications of these compounds (Kalogirou et al., 2021).

Molecular Docking Studies

In silico studies involving molecular docking of quinoline derivatives, including this compound, have been conducted. These studies provide insights into the potential interaction of these compounds with biological targets such as proteins, contributing to the understanding of their pharmacological properties (Ali et al., 2019).

Antimicrobial Evaluation

The synthesis of novel derivatives of 4-oxo-3,4-dihydroquinazoline, including the evaluation of their antimicrobial activities, has been a focus of research. These studies suggest the potential utility of these compounds in developing new antimicrobial agents (El-Essawy & El‐Sayed, 2013).

Synthesis and Biological Activity

Research has been conducted on the synthesis of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides, starting from methyl 3-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylates. This work also includes the prediction of biological activities of these compounds, providing valuable insights into their potential medicinal applications (Danylchenko et al., 2016).

Molecular Receptor Design

The design and synthesis of molecular receptors based on this compound have been explored. These receptors show potential for multi-ion recognition, opening avenues for applications in analytical chemistry and sensor development (Chawla & Gupta, 2015).

Antiviral, Antitubercular, and Antibacterial Agents

Studies on novel this compound derivatives have demonstrated promising antiviral, antitubercular, and antibacterial activities. This suggests their potential as scaffolds in the development of new therapeutic agents (Sulthana M.T et al., 2019).

Cholinesterase Inhibitors and Ca Channel Antagonists

New derivatives of dihydroquinoline-3-carboxamides and dihydroquinoline-3-carbohydrazide have been synthesized and evaluated as cholinesterase inhibitors and calcium channel antagonists, indicating their potential application in treating neurological disorders (Tomassoli et al., 2011).

properties

IUPAC Name

4-oxo-3H-quinazoline-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c10-13-9(15)7-11-6-4-2-1-3-5(6)8(14)12-7/h1-4H,10H2,(H,13,15)(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFNPPAZHOLLBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352657
Record name 4-oxo-3,4-dihydroquinazoline-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34632-71-8
Record name 4-oxo-3,4-dihydroquinazoline-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Oxo-3,4-dihydroquinazoline-2-carbohydrazide
Reactant of Route 2
Reactant of Route 2
4-Oxo-3,4-dihydroquinazoline-2-carbohydrazide
Reactant of Route 3
4-Oxo-3,4-dihydroquinazoline-2-carbohydrazide
Reactant of Route 4
Reactant of Route 4
4-Oxo-3,4-dihydroquinazoline-2-carbohydrazide
Reactant of Route 5
Reactant of Route 5
4-Oxo-3,4-dihydroquinazoline-2-carbohydrazide
Reactant of Route 6
Reactant of Route 6
4-Oxo-3,4-dihydroquinazoline-2-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.